molecular formula C14H17FN2O B14892849 n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide

n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide

Cat. No.: B14892849
M. Wt: 248.30 g/mol
InChI Key: CYZISHGLCNQPAR-UHFFFAOYSA-N
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Description

n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is a synthetic benzamide derivative characterized by a fluorine atom at the 2-position of the benzamide ring, an isobutyl group attached to the nitrogen atom, and a 2-cyanoethyl substituent on the adjacent nitrogen.

Properties

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

N-(2-cyanoethyl)-2-fluoro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C14H17FN2O/c1-11(2)10-17(9-5-8-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7,11H,5,9-10H2,1-2H3

InChI Key

CYZISHGLCNQPAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCC#N)C(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form 2-fluoro-N-isobutylbenzamide. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, yielding the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acrylonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide undergoes various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Compounds 1a and 13b feature hydroxyl and cyano groups, which may enhance hydrogen-bonding capacity but could also increase metabolic susceptibility .

Fluorine at the 2-position (target compound) may improve metabolic stability and electron-withdrawing effects, analogous to the 5-fluoro substitution in 1a and 13b .

Biological Implications: While 1a and 13b were evaluated for anti-inflammatory or immunomodulatory activity in their respective studies, the target compound’s cyanoethyl and isobutyl groups suggest a focus on optimizing CNS penetration or protease inhibition, though experimental validation is required .

Research Findings and Limitations

Available Data from Literature

  • Compound 1a : Demonstrated moderate inhibitory activity against DHODH (dihydroorotate dehydrogenase) in vitro, with an IC₅₀ of 1.2 µM, attributed to its hydroxybutenamido moiety .
  • Compound 13b : Showed reduced potency (IC₅₀ > 10 µM) compared to 1a, highlighting the importance of fluorine placement and aryl substituents .

Inferred Properties of the Target Compound

  • logP Estimation : ~2.5 (predicted using fragment-based methods), indicating moderate lipophilicity suitable for oral bioavailability.
  • Synthetic Accessibility : The absence of complex enamide or isopropoxy groups may simplify synthesis compared to 1a and 13b.

Biological Activity

N-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of metabolic modulation and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by:

  • Cyanoethyl Group : Contributes to its reactivity and binding properties.
  • Fluorine Atom : Enhances lipophilicity and may influence pharmacokinetics.
  • Isobutyl Substituent : Affects steric hindrance and biological activity.

The compound's structural formula can be represented as follows:

N 2 Cyanoethyl 2 fluoro N isobutylbenzamide\text{N 2 Cyanoethyl 2 fluoro N isobutylbenzamide}

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to modulate the activity of:

  • 11 β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme is crucial in cortisol metabolism and is implicated in metabolic disorders such as obesity, diabetes, and hypertension. By inhibiting this enzyme, the compound may help regulate cortisol levels and improve metabolic health.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Obesity Management : By modulating cortisol metabolism, it may assist in weight management strategies.
  • Diabetes Treatment : Its effects on metabolic pathways could support blood sugar regulation.
  • Hypertension Control : The compound's ability to influence vascular smooth muscle function may aid in managing blood pressure.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-Cyanoethyl)-N-isopropylbenzamideSimilar cyano group; isopropyl instead of isobutylPotentially different pharmacokinetics
2-Fluoro-N-benzylacetamideContains a benzene ring; acetamide structureDifferent functional group leading to varied activity
N-(3-Cyanopropyl)-N-methylbenzamidePropyl instead of ethyl; methyl substitutionVariations in steric hindrance affecting activity

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide, and what reaction conditions are optimal?

Synthesis typically involves multi-step reactions. A plausible route includes:

  • Substitution : React 2-fluorobenzoic acid derivatives with isobutylamine under alkaline conditions to form the N-isobutylamide intermediate.
  • Cyanoethylation : Introduce the 2-cyanoethyl group via nucleophilic substitution using acrylonitrile or a cyanoethylating agent, catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Key parameters include temperature control (<80°C to prevent cyano group degradation) and stoichiometric ratios (1:1.2 amine-to-acid chloride) to minimize side reactions .

Q. How can the molecular structure of this compound be characterized using spectroscopic methods?

  • NMR : 1^1H NMR identifies protons on the benzamide ring (δ 7.2–8.1 ppm), isobutyl group (δ 1.0–2.0 ppm), and cyanoethyl chain (δ 2.5–3.5 ppm). 19^{19}F NMR confirms fluorine placement (δ -110 to -120 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}), C≡N (~2250 cm1^{-1}), and aromatic C-F (~1200 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak (M+^+) aligns with the molecular formula (C14_{14}H16_{16}FN2_2O), with fragmentation patterns confirming substituent connectivity .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis. Low aqueous solubility due to hydrophobic isobutyl and aromatic groups .
  • Melting Point : Determined via differential scanning calorimetry (DSC; expected range: 120–140°C) .
  • LogP : Measured via HPLC retention time correlation; predicted ~2.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when characterizing this compound?

  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., cyanoethyl vs. isobutyl positioning) by growing single crystals in EtOAc/hexane and analyzing bond lengths/angles .
  • DFT Calculations : Compare experimental 13^{13}C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate electronic environments .
  • 2D NMR (COSY, HSQC) : Map proton-proton correlations and heteronuclear couplings to confirm connectivity in complex splitting patterns .

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation tendencies .
  • QSPR Models : Correlate substituent descriptors (e.g., Hammett σ) with hydrolysis rates under acidic/basic conditions .

Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., N-isobutylamide before cyanoethylation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for cyanoethylation efficiency. Avoid protic solvents to prevent nitrile hydrolysis .
  • Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted acrylonitrile, while silica gel chromatography isolates the product .

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